2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid
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Overview
Description
2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acids .
Scientific Research Applications
2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents, such as:
- 2-(Benzyloxy)-3-methoxybenzoic acid
- 2-(Benzyloxy)-6-chloro-3-methoxybenzoic acid
- 2-(Benzyloxy)-6-fluoro-3-methoxybenzoic acid .
Uniqueness
The uniqueness of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H13BrO4 |
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Molecular Weight |
337.16 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-12-8-7-11(16)13(15(17)18)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
AZCZKKIUXVKXFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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